1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Overview
Description
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is an organic compound that combines a fluorinated phenyl group with a trichlorinated phenyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 1-(4-fluorophenyl)ethanone with 2,4,6-trichlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Oxidation: Oxidative reactions can convert the hydrazone to the corresponding azo compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions
Major Products Formed
Reduction: The major product is the hydrazine derivative.
Oxidation: The major product is the azo compound.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the hydrazone group
Scientific Research Applications
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, the compound can affect cell signaling pathways by interacting with key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethanone: A related compound with similar structural features but lacking the trichlorophenyl hydrazone group.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Another fluorinated compound with different substitution patterns on the phenyl ring
Uniqueness
1-(4-Fluorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is unique due to the presence of both fluorine and chlorine substituents, which confer distinct chemical properties. The combination of these substituents can enhance the compound’s reactivity and specificity in chemical reactions, making it valuable for various applications .
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-fluorophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3FN2/c1-8(9-2-4-11(18)5-3-9)19-20-14-12(16)6-10(15)7-13(14)17/h2-7,20H,1H3/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJVBHMLSLDJP-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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